4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
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Overview
Description
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core, a benzimidazole moiety, and a piperidine ring. The presence of a fluorophenyl group further adds to its chemical diversity, making it a valuable subject for study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the fluorophenyl group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Formation of the piperidine ring: This step may involve cyclization reactions using appropriate precursors.
Coupling with pyrimidinone: The final step involves the coupling of the synthesized intermediate with pyrimidinone under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Benzimidazole derivatives: Compounds with variations in the benzimidazole moiety.
Piperidine derivatives: Compounds with different functional groups attached to the piperidine ring.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- lies in its combination of structural features. The presence of the fluorophenyl group, benzimidazole moiety, and piperidine ring in a single molecule provides a distinct chemical profile that can lead to unique biological and chemical properties.
Properties
CAS No. |
108612-59-5 |
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Molecular Formula |
C23H23FN6O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23FN6O/c24-17-7-5-16(6-8-17)15-30-20-4-2-1-3-19(20)27-23(30)29-13-10-18(11-14-29)26-22-25-12-9-21(31)28-22/h1-9,12,18H,10-11,13-15H2,(H2,25,26,28,31) |
InChI Key |
FCXPFBHMKLKEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC(=O)N2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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